Integrin αvβ3 Binding Affinity: Comparable Potency to Gold-Standard 18F-Galacto-RGD
In a direct head-to-head comparison using a competitive displacement assay on M21 human melanoma cells against ¹²⁵I-echistatin, [⁶⁸Ga]NODAGA-RGD demonstrated an IC₅₀ value of 4.7 ± 1.6 nM [1]. A separate direct head-to-head comparison study with ¹⁸F-Galacto-RGD in the same M21 melanoma xenograft model reported similar IC₅₀ values for both tracers, confirming comparable binding potency [2]. This affinity is within the optimal range for PET imaging of integrin αvβ3.
| Evidence Dimension | Integrin αvβ3 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 4.7 ± 1.6 nM (for [⁶⁸Ga]NODAGA-RGD) |
| Comparator Or Baseline | 18F-Galacto-RGD: similar IC₅₀ (exact numeric value not reported in abstract, but stated as 'similar' in direct comparison) |
| Quantified Difference | Statistically non-significant difference; comparable potency confirmed |
| Conditions | Competitive displacement assay on M21 human melanoma cells using ¹²⁵I-echistatin as radioligand |
Why This Matters
Validates that the NODAGA chelator modification does not compromise target engagement, ensuring the imaging agent retains the necessary molecular recognition for integrin αvβ3.
- [1] Knetsch, P. A., Petrik, M., Griessinger, C. M., Rangger, C., Fani, M., Kesenheimer, C., ... & Haubner, R. (2011). [68Ga] NODAGA-RGD for imaging αvβ3 integrin expression. European journal of nuclear medicine and molecular imaging, 38, 1303-1312. View Source
- [2] Pohle, K., Notni, J., Bussemer, J., Kessler, H., Schwaiger, M., & Beer, A. J. (2012). 68Ga-NODAGA-RGD is a suitable substitute for 18F-Galacto-RGD and can be produced with high specific activity in a cGMP/GRP compliant automated process. Nuclear medicine and biology, 39(6), 777-784. View Source
